![molecular formula C19H22Cl2N2O4S B324437 2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide](/img/structure/B324437.png)
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide is an organic compound with significant applications in various fields such as agriculture, medicine, and industrial chemistry. This compound is known for its unique chemical structure, which includes dichlorophenoxy and diethylamino sulfonyl groups, contributing to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide typically involves the following steps:
Esterification: The initial step involves the esterification of 2,4-dichlorophenol with propanoic acid under acidic conditions to form 2-(2,4-dichlorophenoxy)propanoic acid.
Amidation: The ester is then reacted with 4-[(diethylamino)sulfonyl]aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)propanoic acid: Known for its herbicidal properties.
2-(2,4-dichlorophenoxy)acetic acid: Commonly used as a plant growth regulator.
2-(2,4-dichlorophenoxy)butanoic acid: Another herbicide with similar chemical structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide stands out due to its unique combination of dichlorophenoxy and diethylamino sulfonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H22Cl2N2O4S |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C19H22Cl2N2O4S/c1-4-23(5-2)28(25,26)16-9-7-15(8-10-16)22-19(24)13(3)27-18-11-6-14(20)12-17(18)21/h6-13H,4-5H2,1-3H3,(H,22,24) |
InChI Key |
QYERRFPWZFCWTQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


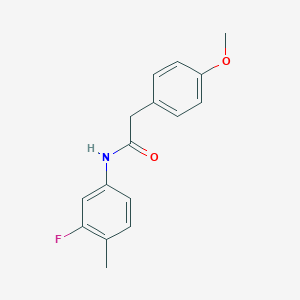

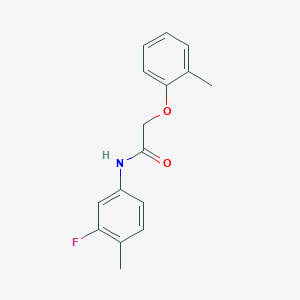
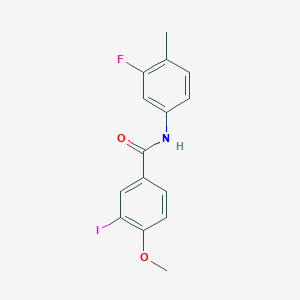
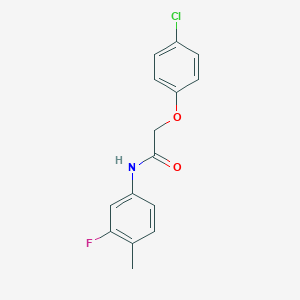
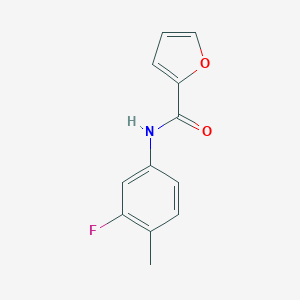
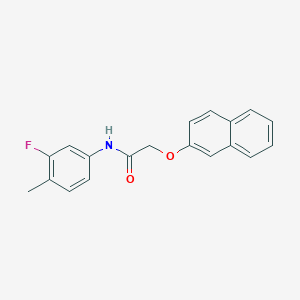

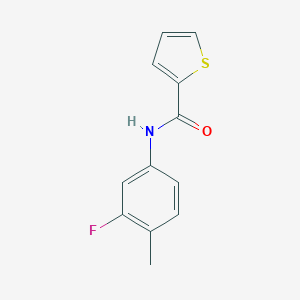
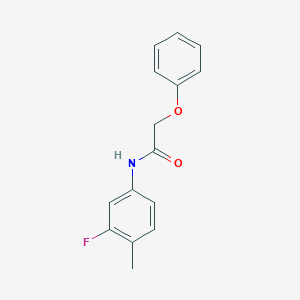

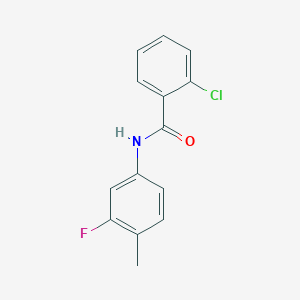
![2-(4-methoxyphenyl)-N-(2'-{[(4-methoxyphenyl)acetyl]amino}[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B324376.png)
![N,N'-2,2'-biphenyldiylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B324377.png)
